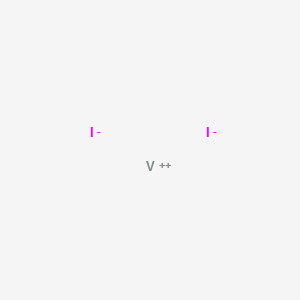

Vanadium iodide (VI2)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vanadium (II) iodide is an inorganic compound with the formula VI2 . It appears as a black micaceous solid . The compound adopts the cadmium iodide structure, featuring octahedral V (II) centers . A known variant of this compound is its hexahydrate [V(H2O)6]I2, an aquo complex, which forms red-violet crystals .

Synthesis Analysis

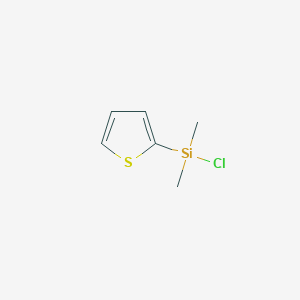

The original synthesis of VI2 involved the reaction of the elements . Solvated vanadium (II) iodides can be prepared by reducing vanadium (III) chlorides with trimethylsilyl iodide . It also reacts with anhydrous ammonia to yield a hexaammine complex .Molecular Structure Analysis

Vanadium iodide adopts the cadmium iodide structure, featuring octahedral V (II) centers . The hexahydrate [V(H2O)6]I2, an aquo complex, is also known . It forms red-violet crystals .Chemical Reactions Analysis

Vanadium (III) iodide is generated by the reaction of vanadium powder with iodine at around 500 °C . When solid samples are heated, the gas contains VI4, which is probably the volatile vanadium component in the vapor transport method . Thermal decomposition of the triiodide leaves a residue of vanadium (II) iodide .Physical And Chemical Properties Analysis

Vanadium iodide (VI2) is a black micaceous solid . It has a density of 5.44 g/cm3 . The compound is known to adopt the cadmium iodide structure .Scientific Research Applications

Electronic and Magnetic Properties : Vanadium iodide (VI2) monolayers show promising applications in low-dimensional magnetism and spintronics due to their semiconducting nature and antiferromagnetic ordering. This is significant for studying two-dimensional magnetism and investigating the spin Hall effect in monolayer limits (Zhou et al., 2022).

Analytical Chemistry : Vanadium iodide plays a role in analytical chemistry, as demonstrated in the determination of vanadium(V) and molybdenum(VI) using Landolt-type reactions involving bromate, iodide, and ascorbic acid (Qihua, Bo, & Yuyong, 1989).

Coordination Chemistry : Research has explored vanadium iodide in various coordination complexes, such as iodo(phthalocyaninato)vanadium(III), showcasing its utility in creating unique molecular structures (Ejsmont & Kubiak, 1998).

Preparation of Vanadium(II) Iodides : Studies on the preparation of new vanadium(II) iodides and their structures have been conducted, further demonstrating the versatility of vanadium iodide in inorganic synthesis (Hitchcock et al., 1994).

Oxidation Reactions : Vanadium iodide has been studied in oxidation reactions, such as the copper(II)-catalyzed oxidation of iodide ions by the vanadium(V) ion in aqueous solutions, showing its reactivity and potential in chemical transformations (Kimura, Shiga, & Tsukahara, 1998).

Environmental Geochemistry : Vanadium iodide is significant in geochemical processes, with vanadium contributing as a redox tracer in Earth science disciplines. It helps understand the Earth's accretion history, mantle-crust interactions, and surface environment evolution (Huang, Huang, Evans, & Glasauer, 2015).

Magnetism in 2D Materials : Vanadium triiodide (VI3) demonstrates robust ferromagnetism in thin layers, including monolayers. This opens up possibilities for engineering magnetic phenomena in two-dimensional materials (Lin et al., 2021).

Safety and Hazards

Vanadium iodide should be handled with care. If inhaled, the victim should be moved into fresh air . If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention in case of exposure .

properties

CAS RN |

15513-84-5 |

|---|---|

Molecular Formula |

I2V |

Molecular Weight |

304.7504 g/mol |

IUPAC Name |

diiodovanadium |

InChI |

InChI=1S/2HI.V/h2*1H;/q;;+2/p-2 |

InChI Key |

OJFNQCZRUJTCOZ-UHFFFAOYSA-L |

SMILES |

[V+2].[I-].[I-] |

Canonical SMILES |

[V](I)I |

Other CAS RN |

15513-84-5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

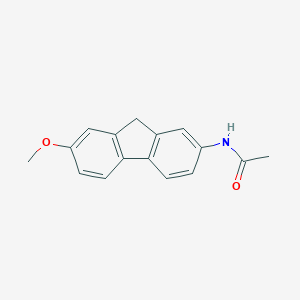

![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)